(3S)-1-[(2-ethoxyphenyl)methyl]pyrrolidin-3-amine dihydrochloride
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Overview
Description
(3S)-1-[(2-ethoxyphenyl)methyl]pyrrolidin-3-amine dihydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-[(2-ethoxyphenyl)methyl]pyrrolidin-3-amine dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-amino alcohol.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the pyrrolidine intermediate with 2-ethoxybenzyl chloride under basic conditions.
Formation of the Amine: The amine group is introduced through a reductive amination process, where the intermediate is reacted with an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxides.
Reduction: Reduction reactions can be used to modify the ethoxyphenyl group, potentially converting it to a hydroxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
N-oxides: Formed through oxidation of the amine group.
Hydroxyphenyl derivatives: Formed through reduction of the ethoxy group.
Substituted derivatives: Formed through nucleophilic substitution at the ethoxy group.
Scientific Research Applications
Chemistry
In chemistry, (3S)-1-[(2-ethoxyphenyl)methyl]pyrrolidin-3-amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential effects on the central nervous system. It may serve as a lead compound for the development of new drugs targeting neurological disorders.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may be used in the development of drugs for the treatment of conditions such as depression, anxiety, and other central nervous system disorders.
Industry
In the pharmaceutical industry, this compound can be used in the development and production of new medications. Its synthesis and modification can lead to the discovery of new drug candidates with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of (3S)-1-[(2-ethoxyphenyl)methyl]pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets in the central nervous system. It may act as an agonist or antagonist at various neurotransmitter receptors, modulating their activity and influencing neuronal signaling pathways. The exact molecular targets and pathways involved depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
(3S)-1-[(2-methoxyphenyl)methyl]pyrrolidin-3-amine dihydrochloride: Similar structure with a methoxy group instead of an ethoxy group.
(3S)-1-[(2-ethoxyphenyl)methyl]pyrrolidin-3-amine hydrochloride: Similar structure but with a different salt form.
(3S)-1-[(2-ethoxyphenyl)methyl]pyrrolidin-3-amine: The free base form of the compound.
Uniqueness
(3S)-1-[(2-ethoxyphenyl)methyl]pyrrolidin-3-amine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group and the pyrrolidine ring structure allows for specific interactions with molecular targets, potentially leading to unique pharmacological effects.
Properties
CAS No. |
169452-36-2 |
---|---|
Molecular Formula |
C13H22Cl2N2O |
Molecular Weight |
293.2 |
Purity |
95 |
Origin of Product |
United States |
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